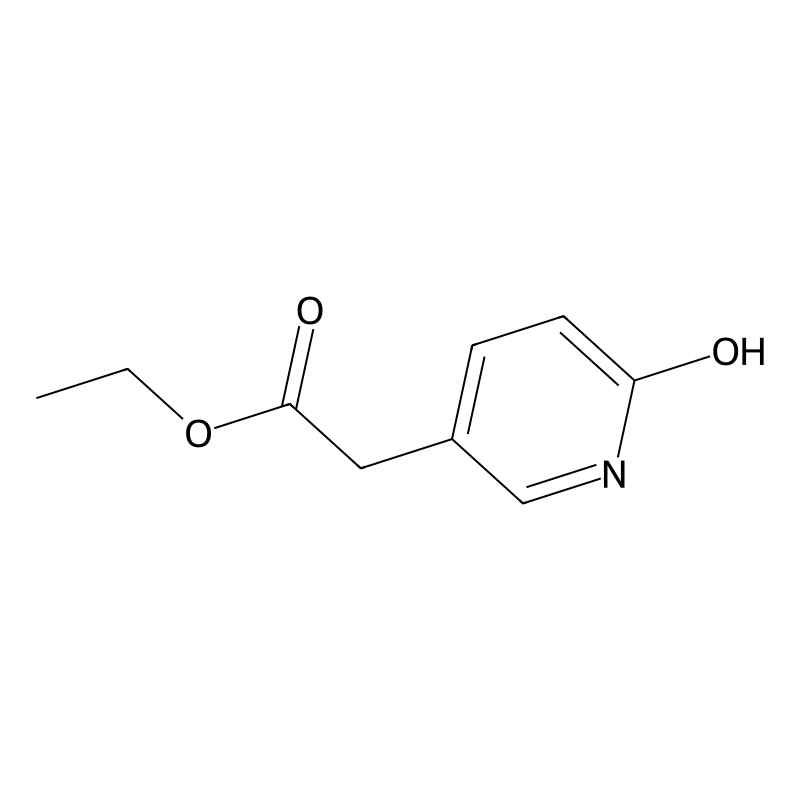Ethyl 2-(6-hydroxypyridin-3-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ethyl 2-(6-hydroxypyridin-3-yl)acetate is an organic compound characterized by its unique structure, which includes a hydroxypyridine moiety and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 181.19 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its ability to interact with biological systems, particularly through hydrogen bonding facilitated by the hydroxyl group.
There is no current information available on the mechanism of action of Ethyl 2-(6-hydroxypyridin-3-yl)acetate in biological systems.
Ethyl 2-(6-hydroxypyridin-3-yl)acetate can undergo various chemical transformations:
- Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- Oxidation: The hydroxyl group may be oxidized to yield a carbonyl compound.
- Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the pyridine ring.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.
Research indicates that ethyl 2-(6-hydroxypyridin-3-yl)acetate exhibits notable biological activities. It has been investigated for its potential antimicrobial properties, as well as its ability to inhibit specific enzyme activities. The mechanism of action likely involves interaction with biological targets, where the hydroxyl and ester functionalities play essential roles in binding and modulating biological activity.
The synthesis of ethyl 2-(6-hydroxypyridin-3-yl)acetate typically involves the esterification of 6-hydroxypyridine-3-carboxylic acid with ethanol. This reaction is usually conducted in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete conversion to the ester product.
In industrial settings, continuous flow processes may enhance efficiency and yield, allowing for better control over reaction parameters like temperature and pressure.
Ethyl 2-(6-hydroxypyridin-3-yl)acetate finds applications in various fields:
- Pharmaceuticals: It is explored for its potential use in drug development due to its bioactive properties.
- Agrochemicals: The compound may serve as an intermediate in the synthesis of agricultural chemicals.
- Chemical Research: Utilized as a building block in organic synthesis, enabling the creation of more complex molecules.
Interaction studies have focused on how ethyl 2-(6-hydroxypyridin-3-yl)acetate interacts with biological targets. It has been observed that the compound can inhibit specific enzyme activities, potentially by mimicking natural substrates or binding to allosteric sites, leading to conformational changes in enzyme function. These interactions are crucial for understanding its pharmacological potential.
Ethyl 2-(6-hydroxypyridin-3-yl)acetate can be compared with several similar compounds:
| Compound Name | Key Differences |
|---|---|
| Ethyl 2-(6-methoxypyridin-3-yl)acetate | Contains a methoxy group instead of a hydroxyl group, affecting solubility and reactivity. |
| Ethyl 2-(6-chloropyridin-3-yl)acetate | Chlorine atom introduces different electronic properties compared to hydroxyl functionality. |
| Ethyl 2-(6-methylpyridin-3-yl)acetate | Methyl group alters steric and electronic properties, impacting reactivity and biological activity. |
| Ethyl 2-(pyridin-3-yl)acetate | Lacks the additional functional groups present in ethyl 2-(6-hydroxypyridin-3-yl)acetate. |
Ethyl 2-(6-hydroxypyridin-3-yl)acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties valuable in research and industry. Its ability to form hydrogen bonds enhances its solubility and binding affinity compared to similar compounds.
This detailed exploration into ethyl 2-(6-hydroxypyridin-3-yl)acetate illustrates its significance within organic chemistry and potential applications across various scientific fields.








